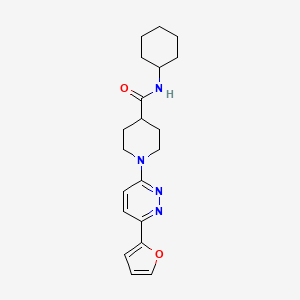

![molecular formula C10H11NO2 B2361479 2-[4-(2-Hydroxyethoxy)phenyl]acetonitrile CAS No. 73864-61-6](/img/structure/B2361479.png)

2-[4-(2-Hydroxyethoxy)phenyl]acetonitrile

Vue d'ensemble

Description

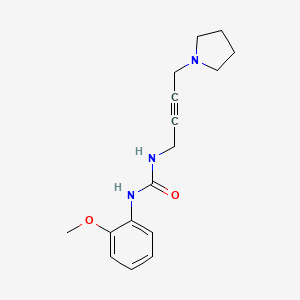

“2-[4-(2-Hydroxyethoxy)phenyl]acetonitrile” is a chemical compound with the CAS Number: 73864-61-6 . It is also known as HEPA.

Molecular Structure Analysis

The molecular weight of “2-[4-(2-Hydroxyethoxy)phenyl]acetonitrile” is 177.2 . The molecular formula is C10H11NO2 .Physical And Chemical Properties Analysis

“2-[4-(2-Hydroxyethoxy)phenyl]acetonitrile” is a powder that is stored at room temperature .Applications De Recherche Scientifique

Electrochemical Analysis

- In a study on the reduction of α-hydroxyquinones in acetonitrile, Hammett–Zuman type correlations were observed, suggesting that substituent effects not only influence electron transfer but also chemically coupled reactions. This work sheds light on the complex interactions within electrochemical systems, potentially offering insights for substances like 2-[4-(2-Hydroxyethoxy)phenyl]acetonitrile in such environments (Bautista-Martínez et al., 2003).

Solvolysis Reactions

- A study exploring solvolysis reactions in acetonitrile-water mixtures revealed the formation of various products through nucleophilic addition and rearrangement processes. The research provides a deeper understanding of reaction dynamics in mixed solvents, potentially relevant for the behavior of compounds such as 2-[4-(2-Hydroxyethoxy)phenyl]acetonitrile (Jia et al., 2002).

Gel to Crystal Transitions

- Research on 4-(4'-Ethoxyphenyl)phenyl-beta-O-d-glucoside, structurally similar to 2-[4-(2-Hydroxyethoxy)phenyl]acetonitrile, detailed its transition from gel to crystal, offering insights into molecular packing and potential applications in materials science and crystal engineering (Cui et al., 2010).

Synthesis and Transformation

- A synthesis pathway for 2-(2-hydroxyphenyl)acetonitriles was developed, illustrating a method for generating structurally similar compounds to 2-[4-(2-Hydroxyethoxy)phenyl]acetonitrile, which may be applicable in various chemical synthesis processes (Wu et al., 2014).

Antioxidant Properties

- Novel pyrrolidine derivatives containing a sterically hindered phenol fragment, similar to the hydroxyethyl component in 2-[4-(2-Hydroxyethoxy)phenyl]acetonitrile, were found to exhibit antioxidant properties, suggesting potential applications in therapeutic or material science domains (Osipova et al., 2011).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

2-[4-(2-hydroxyethoxy)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c11-6-5-9-1-3-10(4-2-9)13-8-7-12/h1-4,12H,5,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMBRYBBPGMAXEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC#N)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(tert-butyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2361396.png)

![N-[2-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonyl-3,4-dihydro-1H-isoquinolin-5-yl]acetamide](/img/structure/B2361398.png)

![2-[(piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2361402.png)

![2,3-diphenyl-5-(4-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2361418.png)